molecular formula C16H19N3O2 B2847065 2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide CAS No. 2034511-63-0

2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

Cat. No.: B2847065
CAS No.: 2034511-63-0
M. Wt: 285.347
InChI Key: AYFLKFQMWGNVNV-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide (CAS 2034511-63-0) is a synthetic organic compound with a molecular formula of C16H19N3O2 and a molecular weight of 285.34 g/mol . This acetamide derivative features a 4-ethoxyphenyl group linked through an acetamide bridge to a 2-(pyrimidin-5-yl)ethyl moiety, a structure that incorporates both an aromatic ether and a pyrimidine ring, the latter being a key pharmacophore found in many bioactive molecules . The presence of the pyrimidine ring, a common nitrogen-containing heterocycle, suggests potential for interaction with various enzymatic targets and makes this compound a valuable scaffold in medicinal chemistry research . Its calculated properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a topological polar surface area of approximately 64.1 Ų . Compounds within the broader class of phenoxy acetamides and related derivatives have been investigated in various pharmacological contexts, indicating the research potential of this chemical class . This product is provided for non-human research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, or for use in humans. Researchers can order this compound in various quantities from supplier catalogs .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(2-pyrimidin-5-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-21-15-5-3-13(4-6-15)9-16(20)19-8-7-14-10-17-12-18-11-14/h3-6,10-12H,2,7-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFLKFQMWGNVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 2-(4-Ethoxyphenyl)acetyl Chloride

4-Ethoxyphenylacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane at 0–5°C for 2 hours. The reaction is driven to completion by refluxing at 40°C for 1 hour, yielding the acyl chloride derivative.

Step 2: Amide Bond Formation

The acyl chloride is reacted with 2-(pyrimidin-5-yl)ethylamine in the presence of a base such as triethylamine (Et₃N) or pyridine. The reaction proceeds in tetrahydrofuran (THF) at room temperature for 12 hours, followed by aqueous workup and purification via silica gel chromatography (petroleum ether/ethyl acetate = 3:1).

Typical Yield : 65–75%
Key Advantage : High purity and scalability.

Trifluoroacetic Anhydride (TFAA)-Mediated Coupling

Adapted from protocols for analogous pyrimidine-containing acetamides, this one-pot method employs TFAA as an activating agent:

Procedure

  • Reagents :

    • 2-(4-Ethoxyphenyl)acetic acid (1.0 mmol)
    • 2-(pyrimidin-5-yl)ethylamine (1.2 mmol)
    • TFAA (2.0 mmol)
    • 1,2-Dichloroethane (DCE, 10 mL/g of acid)
  • Conditions :

    • The acid and amine are suspended in DCE, followed by dropwise addition of TFAA at 0°C.
    • The mixture is stirred at room temperature for 30 minutes, then heated to reflux (70–80°C) for 2 hours.
  • Workup :

    • The reaction is quenched with ice-cold water, extracted with dichloromethane, and purified via flash chromatography.

Yield : 80–85%
Advantage : Eliminates the need for isolating reactive intermediates.

Microwave-Assisted Synthesis

Building on microwave-optimized protocols for acetamide derivatives, this method reduces reaction times significantly:

Protocol

  • Reagents :

    • 2-(4-Ethoxyphenyl)acetic acid (1.0 mmol)
    • 2-(pyrimidin-5-yl)ethylamine (1.1 mmol)
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 mmol)
    • Hydroxybenzotriazole (HOBt, 1.5 mmol)
    • Dimethylformamide (DMF, 5 mL)
  • Conditions :

    • Irradiated at 120°C for 15 minutes under microwave conditions (300 W).
  • Purification :

    • Crude product is precipitated in ice water, filtered, and recrystallized from ethanol.

Yield : 78–82%
Key Benefit : 10-fold reduction in reaction time compared to conventional heating.

Carbodiimide-Mediated Coupling

This method, analogous to protocols for thiazole-acetamide hybrids, uses EDCl/HOBt for activating the carboxylic acid:

Steps

  • Activation :

    • 2-(4-Ethoxyphenyl)acetic acid (1.0 mmol) is mixed with EDCl (1.2 mmol) and HOBt (1.2 mmol) in DMF at 0°C for 30 minutes.
  • Coupling :

    • 2-(pyrimidin-5-yl)ethylamine (1.0 mmol) is added, and the reaction is stirred at room temperature for 24 hours.
  • Workup :

    • The mixture is diluted with ethyl acetate, washed with brine, and dried over Na₂SO₄.

Yield : 70–75%
Application : Preferred for acid-sensitive substrates.

Comparative Analysis of Methods

Method Reaction Time Yield (%) Purity Scalability
Classical Acylation 14 hours 65–75 High Excellent
TFAA-Mediated Coupling 2.5 hours 80–85 Moderate Moderate
Microwave-Assisted 15 minutes 78–82 High Limited
Carbodiimide Coupling 24 hours 70–75 High Good

Critical Reaction Parameters

  • Solvent Choice : Polar aprotic solvents (DMF, DCE) enhance reactivity in coupling reactions.
  • Temperature Control : Excessive heat (>80°C) may degrade the ethoxy group; microwave methods mitigate this risk.
  • Purification : Silica gel chromatography (petroleum ether/ethyl acetate) effectively isolates the product.

Characterization Data

  • Molecular Formula : C₁₆H₁₉N₃O₂
  • Molecular Weight : 285.34 g/mol
  • ¹H NMR (DMSO-d₆) : δ 8.81 (s, 2H, pyrimidine-H), 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 3.65 (t, J = 6.8 Hz, 2H, NCH₂), 2.89 (t, J = 6.8 Hz, 2H, CH₂), 1.35 (t, J = 7.0 Hz, 3H, CH₃).

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 4-ethoxyaniline.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group can facilitate binding to hydrophobic pockets, while the pyrimidinyl ethyl group can interact with nucleophilic sites. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of acetamide derivatives, which differ in substituents, heterocyclic systems, and biological activities. Below is a detailed comparison based on evidence:

Substituent Variations on the Acetamide Core

N-(4-Ethoxyphenyl)acetamide (Simpler Analog)

  • Structure : Lacks the pyrimidine-ethyl group, featuring only the 4-ethoxyphenyl and acetamide core.
  • Properties : Serves as a precursor or intermediate in synthesis. Its simplicity reduces steric hindrance but limits target specificity compared to the pyrimidine-containing derivative .

2-(4-Ethoxyphenyl)-N-(5-nitro-1H-indazol-3-yl)acetamide (Indazole Derivatives)

  • Structure : Replaces the pyrimidine-ethyl group with a nitro-substituted indazole ring.
  • Synthesis : Involves trityl protection, palladium-catalyzed coupling, and deprotection steps .
  • Activity : Exhibits anti-proliferative activity in cancer cell lines, suggesting the indazole moiety enhances bioactivity compared to pyrimidine derivatives .

Triazole-Sulfanyl Acetamides (e.g., )

  • Structure : Features a triazole-sulfanyl group instead of pyrimidine-ethyl.
  • Synthesis : Relies on thiourea cyclization or nucleophilic substitution .
  • Properties : The triazole ring improves metabolic stability, while the sulfanyl group modulates solubility and binding affinity .

Heterocyclic Modifications

Pyrimidine vs. Pyridine Derivatives

  • Pyrimidine-ethyl (Target Compound) : The pyrimidine ring enables interactions with kinases or nucleotide-binding proteins due to its resemblance to purine bases.
  • Pyridine Derivatives (e.g., ) : Pyridine-containing analogs (e.g., 2-((4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide) exhibit altered electronic properties and reduced hydrogen-bonding capacity compared to pyrimidines .

Thiazolidinone Hybrids () Structure: Combines acetamide with a thiazolidinone ring (e.g., 3c-I and 3c-A tautomers). Properties: The thiazolidinone moiety introduces tautomerism, affecting solubility and conformational flexibility, which is absent in the pyrimidine-based target compound .

Data Table: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Biological Activity Synthesis Highlights References
Target Compound Acetamide + pyrimidine-ethyl 4-Ethoxyphenyl, pyrimidin-5-yl ethyl Not reported (inferred kinase inhibition) Likely involves SN2 or coupling
Indazole Derivatives Acetamide + nitro-indazole 5-Nitroindazole, 4-ethoxyphenyl Anti-proliferative (IC₅₀ ~1–10 µM) Trityl protection, Pd catalysis
Triazole-Sulfanyl Acetamides Acetamide + triazole-sulfanyl 4-Ethoxyphenyl, triazole-thioether Improved metabolic stability Thiourea cyclization
Pyridine Derivatives Acetamide + pyridine Pyridin-4-yl, allyl-triazole Moderate solubility Nucleophilic substitution
Thiazolidinone Hybrids Acetamide + thiazolidinone Thiazolidinone, 4-ethoxyphenyl Tautomerism-dependent activity Cyclocondensation

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis may parallel methods for indazole derivatives (e.g., trityl protection, amine coupling) but would require pyrimidine-ethylamine as a starting material .
  • Activity Optimization : Pyrimidine-ethyl substituents could enhance kinase inhibition compared to pyridine or triazole analogs, as seen in pyrrolopyrimidine-based PERK inhibitors .
  • Challenges : The 4-ethoxyphenyl group may confer metabolic liability (O-deethylation), necessitating prodrug strategies or structural tweaks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling the ethoxyphenylacetamide moiety with the pyrimidinylethylamine group. Key steps include amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) or nucleophilic substitution. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used, with temperature control (0–25°C) to minimize side reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity product .
  • Data Optimization : Monitor reaction progress using TLC or HPLC. Adjust pH (e.g., weak bases like K₂CO₃) to stabilize intermediates. Yield improvements (>70%) are achievable by optimizing stoichiometry and solvent polarity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR should confirm the ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and pyrimidine protons (δ 8.5–9.0 ppm).
  • IR : Detect amide C=O stretch (~1650 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₈N₃O₂).
    • Validation : Compare data with computational simulations (e.g., DFT) or reference compounds. X-ray crystallography, if feasible, provides definitive confirmation .

Advanced Research Questions

Q. What strategies address discrepancies in biological activity data for this compound across in vitro assays?

  • Root Cause Analysis :

  • Purity Variability : Re-test batches via HPLC to rule out impurities (>95% purity required for reliable bioactivity).
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
    • Statistical Approaches : Use dose-response curves (IC₅₀/EC₅₀) with triplicate measurements. Apply ANOVA to assess inter-experimental variability .

Q. How can computational modeling predict the target binding affinity of this compound?

  • In Silico Workflow :

Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs (pyrimidine’s π-π stacking with aromatic residues).

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes).

  • Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays (e.g., kinase activity via ADP-Glo™) .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation of this compound?

  • Key Metrics :

  • Oral Bioavailability : Assess Cmax and AUC in rodent models via LC-MS/MS plasma analysis.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ and identify metabolites (e.g., CYP450-mediated oxidation).
    • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in 14-day repeat-dose studies .

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